ethyl (3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetate
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Overview
Description
Ethyl (3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetate is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.12665706 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Compound Synthesis and Structural Elucidation
Research has led to the synthesis of various novel compounds involving similar structures to ethyl (3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetate. Studies describe the synthesis of new compounds from marine fungi and other sources, demonstrating the potential of these compounds in creating new molecules with unique properties (Wu et al., 2010; Abdelhamid & Afifi, 2010). These synthetic approaches often employ the compound as a key intermediate for generating diverse molecular architectures, exploring the versatility of pyrazole derivatives in organic synthesis.
Anticorrosion Applications
The compound's derivatives have been investigated for their potential as corrosion inhibitors, offering promising results for industrial applications. For instance, pyranpyrazole derivatives have been explored for their corrosion inhibition properties on mild steel, which is significant for industrial pickling processes. These studies highlight the high efficiency and potential practical applications of such compounds in protecting metals against corrosion (Dohare et al., 2017).
Anticancer Activity
Some derivatives have been synthesized and evaluated for their anticancer activities, with promising results against various cancer cell lines. This area of research is critical for developing new therapeutic agents. The synthesis and testing of new pyrazolo[3,4-d]pyrimidin-4-one derivatives as anticancer agents exemplify the compound's role in creating potential treatments for cancer (Abdellatif et al., 2014).
Enzyme Inhibition
Research on derivatives of this compound has shown potential in inhibiting various enzymes, which is crucial for developing new pharmaceuticals. The study on the synthesis and biological evaluation of novel pyrazoline derivatives as anticancer and anti-5-lipoxygenase agents highlights the compound's applicability in designing enzyme inhibitors (Rahmouni et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(3,4-dimethyl-6-oxo-1-phenylpyrano[2,3-c]pyrazol-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-4-23-15(21)10-14-11(2)16-12(3)19-20(17(16)24-18(14)22)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNHOOCTRPTNDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C2=C(N(N=C2C)C3=CC=CC=C3)OC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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